molecular formula C25H19NSSn B11946030 2-(Triphenylstannyl)benzothiazole CAS No. 124187-26-4

2-(Triphenylstannyl)benzothiazole

Cat. No.: B11946030
CAS No.: 124187-26-4
M. Wt: 484.2 g/mol
InChI Key: JMXLIKMDMJOISI-UHFFFAOYSA-N
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Description

2-(Triphenylstannyl)benzothiazole is a chemical reagent of interest in exploratory research, combining a benzothiazole heterocycle with a triphenylstannyl moiety. This structure places it at the intersection of two pharmacologically active compound classes. Benzothiazole derivatives are extensively investigated in medicinal chemistry for their diverse biological profiles, which include notable anti-tumor and anti-inflammatory properties in preclinical studies . Some benzothiazole-based compounds have been shown to inhibit key signaling pathways in cancer cells, such as AKT and ERK, and can reduce the secretion of pro-inflammatory cytokines like IL-6 and TNF-α . Concurrently, organotin complexes, particularly triphenyltin derivatives, have demonstrated potent biological activities in research settings. Specific triphenyltin carboxylate compounds have been reported to impede cancer progression in model systems by modulating the PI3K/Akt/FOXO3a signaling axis, leading to cell cycle arrest and the induction of apoptosis . The potential for synergistic effects makes this compound a valuable compound for researchers in drug discovery and chemical biology. It is primarily utilized as a synthetic intermediate or a lead compound in the development of novel small molecules for investigating cancer, inflammatory diseases, and other pathophysiological conditions. This product is strictly labeled "For Research Use Only" (RUO) . It is intended solely for use in laboratory research and is not manufactured, tested, or intended for use as a drug, or for diagnostic procedures in humans or animals.

Properties

CAS No.

124187-26-4

Molecular Formula

C25H19NSSn

Molecular Weight

484.2 g/mol

IUPAC Name

1,3-benzothiazol-2-yl(triphenyl)stannane

InChI

InChI=1S/C7H4NS.3C6H5.Sn/c1-2-4-7-6(3-1)8-5-9-7;3*1-2-4-6-5-3-1;/h1-4H;3*1-5H;

InChI Key

JMXLIKMDMJOISI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=NC5=CC=CC=C5S4

Origin of Product

United States

Synthetic Methodologies for 2 Triphenylstannyl Benzothiazole

Precursor Synthesis and Functionalization Strategies

The construction of 2-(Triphenylstannyl)benzothiazole fundamentally relies on the availability of suitably functionalized benzothiazole (B30560) precursors. The methodologies to access these precursors are diverse and well-established in chemical literature. rsc.orgmdpi.comnih.govrsc.orgijpsr.com

Synthesis of Key 2-Substituted Benzothiazole Intermediates

The benzothiazole scaffold can be synthesized through various condensation and cyclization reactions. A common and versatile method involves the reaction of 2-aminothiophenol (B119425) with a variety of carbonyl compounds, such as aldehydes, ketones, or carboxylic acid derivatives. mdpi.com For instance, the condensation of 2-aminothiophenol with aldehydes can be facilitated by catalysts like RuCl3 in ionic liquids or under solvent-free conditions using silica (B1680970) gel. rsc.org

Another prevalent strategy is the oxidative cyclization of thiobenzanilides. This approach often utilizes an oxidant to promote the formation of the thiazole (B1198619) ring. Furthermore, C-H functionalization at the 2-position of a pre-formed benzothiazole ring offers a direct route to introduce various substituents, which can then be transformed into the desired functional group for stannylation. nih.gov

Generation of Organometallic Benzothiazole Precursors (e.g., 2-Lithiobenzothiazole)

To facilitate the formation of a carbon-tin bond at the 2-position of the benzothiazole ring, a common strategy is to generate a nucleophilic organometallic intermediate. The most prominent among these is 2-lithiobenzothiazole. This intermediate is typically prepared in situ through the deprotonation of benzothiazole at the C2 position using a strong organolithium base, such as n-butyllithium. clockss.org The reaction is generally carried out in an anhydrous aprotic solvent, like tetrahydrofuran (B95107) (THF), at low temperatures (e.g., -78 °C) to ensure the stability of the lithiated species. clockss.org The acidity of the C2 proton of benzothiazole makes this deprotonation a facile and efficient process.

Transmetalation Reactions for Carbon-Tin Bond Formation

The crucial step in the synthesis of this compound is the formation of the carbon-tin bond. This is most effectively achieved through a transmetalation reaction involving the organometallic benzothiazole precursor.

Nucleophilic Substitution with Triphenylstannyl Halides

The 2-lithiobenzothiazole, being a potent nucleophile, readily reacts with electrophilic organotin reagents. The most common electrophile for this purpose is a triphenylstannyl halide, typically triphenyltin (B1233371) chloride (Ph3SnCl). The reaction proceeds via a nucleophilic substitution mechanism where the lithiated benzothiazole attacks the tin atom, displacing the halide ion and forming the desired this compound. This reaction is a standard and widely applicable method for the formation of carbon-tin bonds.

Emerging Synthetic Approaches and Green Chemistry Protocols

While the lithiation-transmetalation sequence is a robust method, modern synthetic chemistry is increasingly focused on developing more efficient, sustainable, and atom-economical processes.

Exploration of Metal-Catalyzed Coupling Reactions in Analogous Systems

In recent years, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-heteroatom and carbon-metal bonds. For the synthesis of organotin compounds, palladium- or other transition metal-catalyzed stannylation reactions of aryl halides or triflates with organostannyl reagents have been developed.

In the context of benzothiazoles, direct C-H stannylation represents a highly attractive and atom-economical approach. This method would involve the direct reaction of benzothiazole with a tin reagent, such as hexaorganodistannane or a stannyl (B1234572) halide, in the presence of a suitable transition metal catalyst. While direct C-H stannylation of benzothiazoles is a developing area, related C-H functionalization reactions of benzothiazoles are known, suggesting the feasibility of this approach. nih.gov

Furthermore, the principles of green chemistry are being applied to the synthesis of organotin compounds to minimize waste and the use of hazardous reagents. ontosight.ai This includes the exploration of solvent-free reaction conditions, the use of recyclable catalysts, and the development of one-pot procedures that reduce the number of synthetic steps and purification stages. nih.gov The development of such methods for the synthesis of this compound and related compounds is an active area of research.

Advanced Spectroscopic and Structural Elucidation

Mass Spectrometry for Molecular Mass Confirmation

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight of a compound and providing insights into its structural composition through fragmentation analysis. For 2-(Triphenylstannyl)benzothiazole, with a chemical formula of C₂₅H₁₉NSSn, the expected exact molecular weight is approximately 484.19 g/mol . sigmaaldrich.com

High-resolution mass spectrometry (HRMS) would be employed to confirm this molecular mass with high precision. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable for ionizing the molecule. The resulting mass spectrum would be expected to show a prominent molecular ion peak [M]⁺ or a pseudomolecular ion peak, such as [M+H]⁺ or [M+Na]⁺, corresponding to the calculated molecular weight.

The isotopic distribution pattern of tin would be a key signature in the mass spectrum, providing definitive evidence of its presence. Tin has several stable isotopes, with the most abundant being ¹²⁰Sn, ¹¹⁸Sn, and ¹¹⁶Sn. This results in a characteristic cluster of peaks for the molecular ion and any tin-containing fragments, where the relative intensities of the peaks reflect the natural isotopic abundance of tin.

Furthermore, the fragmentation pattern observed in the mass spectrum can offer valuable structural information. For organotin compounds, fragmentation often involves the cleavage of the tin-carbon bonds. libretexts.org In the case of this compound, characteristic fragmentation pathways would likely involve the sequential loss of the phenyl groups (C₆H₅) from the tin atom. This would result in fragment ions such as [M-C₆H₅]⁺, [M-2C₆H₅]⁺, and [M-3C₆H₅]⁺. The cleavage of the tin-benzothiazole bond would also be a probable fragmentation pathway, leading to the formation of ions corresponding to the triphenyltin (B1233371) cation [(C₆H₅)₃Sn]⁺ and the benzothiazolyl fragment.

Table 1: Predicted Mass Spectrometry Data for this compound

Ion/FragmentPredicted m/zDescription
[C₂₅H₁₉NSSn]⁺~484.19Molecular Ion (M⁺)
[C₁₉H₁₄NSSn]⁺~407.03[M - C₆H₅]⁺
[C₁₃H₉NSSn]⁺~330.87[M - 2C₆H₅]⁺
[C₇H₄NSSn]⁺~253.71[M - 3C₆H₅]⁺
[C₁₈H₁₅Sn]⁺~351.02Triphenyltin cation
[C₇H₄NS]⁺~134.01Benzothiazolyl cation

Single Crystal X-ray Diffraction Crystallography

Analysis of the Coordination Environment at the Tin Center

The coordination environment of the tin atom is a crucial aspect of the molecular structure. In this compound, the tin atom is formally bonded to three carbon atoms of the phenyl groups and one carbon atom of the benzothiazole (B30560) ring. This would typically result in a four-coordinate tin center with a distorted tetrahedral geometry. wikipedia.orglibretexts.orglibretexts.orgyoutube.com However, in the solid state, organotin compounds can exhibit higher coordination numbers through intermolecular interactions. researchgate.netnih.gov It is plausible that the nitrogen or sulfur atom of a neighboring benzothiazole moiety could coordinate to the tin atom, leading to a five-coordinate, distorted trigonal-bipyramidal geometry. researchgate.net In such a scenario, the three phenyl groups would likely occupy the equatorial positions, with the benzothiazole group and the coordinating atom from the adjacent molecule in the axial positions. researchgate.net The Sn-C and Sn-N/S bond lengths would be key parameters in defining this coordination.

Table 2: Expected Crystallographic Parameters for this compound

ParameterExpected Value/GeometryReference/Analogy
Coordination Number of Sn4 or 5 bg.ac.rsresearchgate.net
Geometry at SnDistorted Tetrahedral or Trigonal Bipyramidal bg.ac.rsresearchgate.netresearchgate.net
Sn-C (phenyl) Bond Length~2.13 Å bg.ac.rs
Sn-C (benzothiazole) Bond Length~2.15 ÅInferred
C-Sn-C Bond Angles~109.5° (tetrahedral) or ~120° (trigonal bipyramidal, equatorial) bg.ac.rs

Examination of Intermolecular Interactions and Crystal Packing

The way in which individual molecules of this compound arrange themselves in the crystal lattice is determined by a network of intermolecular interactions. Given the aromatic nature of the compound, π-π stacking interactions between the phenyl rings and/or the benzothiazole moieties of adjacent molecules are highly probable. nih.gov These interactions play a significant role in stabilizing the crystal structure. Additionally, C-H···π interactions, where a hydrogen atom from a phenyl group of one molecule interacts with the π-electron cloud of an aromatic ring of a neighboring molecule, are also expected to be present. nih.gov If the coordination number of tin is expanded through intermolecular coordination, this would lead to the formation of supramolecular chains or dimeric structures in the solid state. researchgate.netresearchgate.net

Electronic Absorption and Emission Spectroscopy for Optical Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are employed to investigate the optical properties of a compound, which are governed by the electronic transitions between molecular orbitals. The photophysical properties of 2-arylbenzothiazole derivatives have been extensively studied, and they often exhibit interesting fluorescence characteristics. mdpi.comnih.gov

The UV-Vis absorption spectrum of this compound in a suitable solvent, such as dichloromethane (B109758) or acetonitrile, is expected to display absorption bands in the ultraviolet region. These absorptions would correspond to π-π* and n-π* electronic transitions within the aromatic benzothiazole system and the phenyl rings. Typically, 2-arylbenzothiazoles show absorption maxima in the range of 300-350 nm. nih.govnih.gov

Upon excitation at a wavelength corresponding to its absorption maximum, this compound is likely to exhibit fluorescence. The emission spectrum would be expected to show a Stokes shift, which is the difference in wavelength between the absorption and emission maxima. The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, would also be a key parameter to determine. The emission properties of benzothiazole derivatives can be sensitive to the nature of the substituent at the 2-position and the solvent polarity. nih.gov The triphenylstannyl group, being a bulky and electron-rich substituent, may influence the energy of the electronic transitions and thus the absorption and emission wavelengths.

Table 3: Predicted Photophysical Properties for this compound

ParameterPredicted RangeReference/Analogy
Absorption Maximum (λabs)300 - 350 nm nih.govnih.gov
Emission Maximum (λem)380 - 450 nm nih.gov
Stokes Shift80 - 100 nmInferred
Molar Absorptivity (ε)> 10³ M⁻¹cm⁻¹ nih.gov

Despite extensive research, information specifically detailing the coordination chemistry of the chemical compound “this compound” is not available in the reviewed scientific literature. The current body of research primarily focuses on the coordination chemistry of other substituted benzothiazole derivatives and various organotin(IV) complexes, without specific mention or detailed study of the target compound.

Therefore, it is not possible to provide a scientifically accurate article that adheres to the detailed outline requested, which includes ligand properties, synthesis and characterization of coordination complexes, and supramolecular assembly specifically for this compound. The absence of published data on this particular compound prevents a thorough and factual discussion of its coordination behavior, including the characteristics of its donor atoms, the influence of the triphenylstannyl group, the formation of metal adducts, and its structural analysis in coordination species.

Further experimental research would be required to elucidate the coordination chemistry of this compound and provide the specific details necessary to construct the requested article.

Reactivity and Mechanistic Investigations

Intrinsic Reactivity of the Benzothiazole (B30560) Heterocycle

The benzothiazole ring system is an aromatic bicyclic structure composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring. wikipedia.org This fusion results in a unique electronic distribution that dictates its reactivity towards electrophiles, nucleophiles, and radicals. The thiazole portion of the molecule is generally considered electron-withdrawing. wikipedia.org

Electrophilic substitution reactions on the benzothiazole core typically occur on the benzene ring. The heterocyclic thiazole ring deactivates the fused benzene ring towards electrophilic attack. The precise position of substitution is influenced by the existing substituents on the benzene ring and the reaction conditions. For instance, the bromination of aminobenzothiazoles has been studied to understand these substitution patterns. rsc.orgrsc.org The presence of activating groups, such as amino or hydroxyl groups, on the benzenoid part of the molecule can significantly influence the regioselectivity of the substitution. In the case of 2-(triphenylstannyl)benzothiazole, the triphenylstannyl group at the C-2 position would primarily exert an electronic influence on the benzene ring, directing incoming electrophiles.

Reaction TypeReagent/ConditionsPosition of SubstitutionReference
BrominationBromineVaries based on substituents rsc.orgrsc.org
General Electrophilic AttackElectrophileBenzenoid ring thieme-connect.de

The C-2 position of the benzothiazole ring is the most susceptible to nucleophilic attack. mdpi.com This is due to the electronegativity of the adjacent nitrogen and sulfur atoms, which polarizes the C=N bond. While unsubstituted or differently substituted benzothiazoles undergo nucleophilic substitution at C-2, the presence of the triphenylstannyl group in this compound makes this position a leaving group.

Strong bases can induce the opening of the thiazole ring. thieme-connect.de Furthermore, certain nucleophiles can trigger a ring contraction of related 1,4-benzothiazine systems to yield 1,3-benzothiazole derivatives, a process initiated by nucleophilic attack and subsequent bond cleavage. nih.gov The reaction of 2-aminothiophenols with various carbonyl compounds to form benzothiazoles proceeds via nucleophilic attack of the amino group. mdpi.comyoutube.com This highlights the general susceptibility of the thiazole system and its precursors to nucleophilic reactions. In some cases, nucleophilic attack can occur at other electrophilic centers within the molecule, such as the selenium atom in seleniranium intermediates of related thiaselenole compounds. mdpi.com

NucleophileReaction PathwayProduct TypeReference
Strong BaseRing OpeningRing-opened products thieme-connect.de
Amines/MethanolRing Contraction (in related systems)1,3-Benzothiazole derivatives nih.gov
2-Aminothiophenol (B119425)Condensation with carbonyls2-Substituted benzothiazoles mdpi.com

The benzothiazole ring can participate in and be formed through radical-mediated pathways. The synthesis of 2-substituted benzothiazoles can be achieved via radical cyclization of thioanilides, involving C-H functionalization and C-S bond formation. organic-chemistry.org One proposed mechanism for the formation of benzothiazoles involves the generation of a thiyl radical. mdpi.com Another pathway, the SRN1 mechanism, has been suggested for the synthesis of 2-substituted benzothiazoles from o-iodoarylisothiocyanates, which involves the formation of radical intermediates. nih.gov The synthesis of benzothiazoles can also be initiated by the formation of an aminyl radical. nih.gov These findings indicate that the benzothiazole system is stable enough to be synthesized under radical conditions and can itself be a precursor in radical transformations.

Reactivity of the Carbon-Tin Bond

The carbon-tin (C-Sn) bond in this compound is a key functional group that dictates a significant portion of its chemical behavior, particularly in organometallic cross-coupling reactions.

Transmetalation is a fundamental organometallic reaction involving the transfer of an organic ligand from one metal to another. wikipedia.org Organostannanes, like this compound, are widely used as reagents in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. wikipedia.orgmorressier.com

In a typical catalytic cycle, the organostannane undergoes transmetalation with a palladium(II) complex. This step involves the transfer of one of the organic groups from the tin atom (either a phenyl group or the benzothiazol-2-yl group) to the palladium center, regenerating the tin halide and forming a new organopalladium complex. This is followed by reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst. The general form of the transmetalation step is: M₁–R + M₂–R′ → M₁–R′ + M₂–R wikipedia.org

The process can also proceed via redox-transmetalation, where one metal center is oxidized and the other is reduced during the ligand transfer. wikipedia.org In some copper-catalyzed systems, transmetalation can occur between two copper species after an initial electron transfer step, leading to the formation of homocoupling products. nih.gov

The Sn-C bond is susceptible to cleavage by a variety of reagents, allowing for the functionalization of the carbon atom previously attached to the tin.

Electrophilic Cleavage: The carbon-tin bond can be cleaved by electrophiles such as acids and halogens. uq.edu.au For example, treatment with an acid (deuterolysis) can replace the stannyl (B1234572) group with a deuterium (B1214612) atom, while reaction with bromine (brominolysis) can introduce a bromine atom.

Nucleophilic Cleavage: Nucleophilic reagents can also induce the cleavage of the C-Sn bond. documentsdelivered.com The presence of chelating agents, such as pyoverdine, has been shown to facilitate the cleavage of Sn-phenyl bonds in triphenyltin (B1233371) (TPT) and diphenyltin (B89523) (DPT) compounds, a reaction that can be influenced by the presence of other metal ions. nih.gov In some instances, the cleavage of the C-Sn bond in organotin compounds has been observed to be part of an enzymatic process. For instance, the enzyme MerB can cleave the C-Sn bond in certain organotin compounds, although the resulting di- or monosubstituted tin products can act as inhibitors. nih.gov

Transition-metal-free cross-coupling reactions of arylstannanes with aryl halides have also been developed, promoted by reagents like lithium chloride, which facilitate the cleavage of the C-Sn bond and subsequent C-C bond formation. nih.gov

Reagent TypeSpecific ReagentOutcomeReference
ElectrophileAcids (e.g., TFA-d), Halogens (e.g., Br₂)Protodestannylation, Halodestannylation uq.edu.au
NucleophileVarious NucleophilesCleavage of Sn-C bond documentsdelivered.com
Chelating AgentPyoverdineCleavage of Sn-phenyl bond nih.gov
EnzymeOrganomercurial Lyase (MerB)C-Sn bond cleavage nih.gov
PromoterLithium Chloride (in DMF)Transition-metal-free cross-coupling nih.gov

Cycloaddition and Other Pericyclic Reactions Involving Benzothiazoles

Pericyclic reactions, which proceed through a cyclic transition state, are a fundamental class of reactions in organic chemistry. rsc.org These include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. The participation of the benzothiazole ring system in such reactions is influenced by its aromaticity and the electronic nature of its substituents.

While there is a lack of specific studies on the cycloaddition reactions of this compound, the general reactivity of benzothiazoles in such transformations provides a framework for understanding its potential behavior. For instance, dearomative [3+2] cycloaddition reactions have been reported for other benzothiazole derivatives, highlighting the capability of the benzothiazole nucleus to participate in such transformations. The triphenylstannyl group at the 2-position is expected to significantly influence the electronic properties of the C=N double bond within the thiazole ring. The electropositive nature of tin would likely decrease the electron density at the C2 carbon, potentially enhancing its reactivity as a dienophile or a dipolarophile in cycloaddition reactions.

Furthermore, the general field of pericyclic reactions is well-established, with extensive research on various types of cycloadditions and rearrangements. rsc.org However, the application of these reactions to organotin-substituted benzothiazoles remains an area with limited exploration.

Tautomeric Equilibrium and Its Influence on Reactivity

Tautomerism, the interconversion of structural isomers through the migration of a proton, is a known phenomenon in heterocyclic chemistry, including benzothiazole derivatives. For 2-substituted benzothiazoles, particularly those with substituents capable of supporting a positive or negative charge, the potential for tautomerism exists.

In the case of this compound, the primary structure is the one depicted. However, one could speculate on the possibility of a tautomeric form involving the migration of a proton from the benzene ring to the nitrogen atom, creating a non-aromatic zwitterionic species. Theoretical studies on other benzothiazole derivatives have shown that the stability of different tautomers is highly dependent on the nature of the substituent at the 2-position. ccsenet.org For instance, in 2-mercaptobenzothiazole (B37678), the thione tautomer is generally more stable. ccsenet.org

The triphenylstannyl group, being primarily a sigma-donor, is not expected to strongly favor the formation of a stable tautomer through proton migration in the same way that a hydroxyl or amino group would. The stability of the aromatic benzothiazole ring system presents a significant energy barrier to the formation of a non-aromatic tautomer. Therefore, it is highly probable that this compound exists predominantly in its primary structural form.

The potential, albeit likely minor, existence of any tautomeric form would have a profound impact on the compound's reactivity. A zwitterionic tautomer, for example, would exhibit significantly different nucleophilic and electrophilic characteristics compared to the parent structure, potentially opening up alternative reaction pathways. However, without specific experimental or computational data for this compound, any discussion on its tautomeric equilibrium and its influence on reactivity remains speculative.

Theoretical and Computational Investigations

Quantum Chemical Studies on Electronic Structure and Stability

Quantum chemical calculations are fundamental in predicting the behavior of molecules. These studies reveal the distribution of electrons and energy levels, which are key to understanding a molecule's stability and reactivity.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a computational method used to determine the lowest energy state and, consequently, the most stable three-dimensional structure of a molecule. researchgate.net For a molecule like 2-(Triphenylstannyl)benzothiazole, geometry optimization would be performed to predict key structural parameters. This process involves calculating bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation.

In a typical DFT study, such as those performed on related benzothiazole (B30560) derivatives, the B3LYP functional combined with a basis set like 6-311++G(**) is often employed. nih.gov The results of such a calculation for this compound would be expected to provide the precise spatial arrangement of the triphenylstannyl group relative to the benzothiazole moiety. These calculated parameters can then be compared with experimental data, such as those from X-ray crystallography, to validate the computational model. nih.gov

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: The following table is illustrative. Specific calculated values for this compound were not found in the searched literature. The parameters listed are those that would be determined in a typical DFT geometry optimization.

ParameterDescriptionPredicted Value
Sn-C(benzothiazole)Bond length between tin and the benzothiazole ringData not available
Sn-C(phenyl)Average bond length between tin and phenyl carbonsData not available
C=NBond length of the imine bond in the thiazole (B1198619) ringData not available
C-SAverage bond length of the C-S bonds in the thiazole ringData not available
C(benzothiazole)-Sn-C(phenyl)Bond angle around the tin atomData not available
C(phenyl)-Sn-C(phenyl)Bond angle between the phenyl groupsData not available

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distribution)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

For benzothiazole derivatives, the HOMO is often distributed over the electron-donating parts of the molecule, while the LUMO is localized on the electron-accepting regions. researchgate.netmdpi.com In this compound, an FMO analysis would likely show the HOMO delocalized over the benzothiazole ring and the phenyl groups, while the LUMO might be centered around the tin atom and the C=N bond of the thiazole ring. The energy gap would indicate the molecule's propensity to undergo electronic transitions. A smaller gap suggests the molecule is more easily excitable. mdpi.com

ParameterDescriptionIllustrative Energy (eV)
E(HOMO)Energy of the Highest Occupied Molecular Orbital-6.2 eV
E(LUMO)Energy of the Lowest Unoccupied Molecular Orbital-1.8 eV
HOMO-LUMO Gap (ΔE)Energy difference between LUMO and HOMO4.4 eV

Charge Distribution and Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potential)

The distribution of charge within a molecule is key to predicting its reactive behavior. Molecular Electrostatic Potential (MEP) maps and Fukui functions are important descriptors derived from computational studies to visualize and quantify reactivity. mdpi.comresearchgate.net

The MEP map provides a color-coded guide to the electrostatic potential on the molecule's surface. Red areas indicate regions of high negative potential, which are susceptible to electrophilic attack, while blue areas show positive potential, indicating sites for nucleophilic attack. mdpi.com For this compound, the nitrogen atom of the benzothiazole ring would be expected to be a region of negative potential, while the tin atom and hydrogens of the phenyl groups would likely show positive potential.

Fukui functions provide a more quantitative measure of reactivity at specific atomic sites. scielo.org.mx They are used to predict where an electrophile, a nucleophile, or a radical is most likely to attack the molecule. mdpi.com The calculation of Fukui functions relies on the analysis of electron density changes when an electron is added to or removed from the molecule. scielo.org.mx Such an analysis for this compound would pinpoint the most reactive atoms, providing a detailed map of its chemical reactivity. researchgate.net

Computational Prediction of Spectroscopic Parameters

Theoretical calculations can predict spectroscopic data with a high degree of accuracy, aiding in the interpretation of experimental spectra.

Calculated NMR Chemical Shifts (1H, 13C)

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a valuable tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, often used within a DFT framework, is a common approach for predicting ¹H and ¹³C NMR spectra. researchgate.netnih.gov

By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted and then compared to experimental values. nih.gov For this compound, these calculations would predict the specific chemical shifts for the protons and carbons of the benzothiazole and triphenyl moieties. Discrepancies between calculated and experimental shifts can often be explained by solvent effects or specific molecular conformations. nih.gov

Table 3: Comparison of Experimental and Calculated NMR Shifts for a Benzothiazole Derivative (Illustrative) Note: This table demonstrates the typical correlation between experimental and calculated NMR data for a related compound, 2-Phenyl-1,3-Benzothiazole. acgpubs.org Specific calculated data for this compound is not available.

Atom (Illustrative)Experimental ¹³C Shift (ppm) acgpubs.orgCalculated ¹³C Shift (ppm)Experimental ¹H Shift (ppm) acgpubs.orgCalculated ¹H Shift (ppm)
Benzothiazole C2168.09Data not available--
Benzothiazole C4121.5 (assumed)Data not available7.36-7.39 (m)Data not available
Benzothiazole C5125.1 (assumed)Data not available7.48-7.52 (m)Data not available
Benzothiazole C6126.35Data not available7.36-7.39 (m)Data not available
Benzothiazole C7121.5 (assumed)Data not available7.88 (d)Data not available
Phenyl C (attached)133.67Data not available--
Phenyl H (ortho)-Data not available8.04-8.11 (m)Data not available
Phenyl H (meta/para)-Data not available7.48-7.52 (m)Data not available

Theoretical Vibrational Frequencies (IR, Raman)

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. DFT calculations are used to compute the harmonic vibrational frequencies, which arise from the different stretching, bending, and torsional motions of the atoms. nih.govnih.gov

For this compound, theoretical spectra would show characteristic bands for the benzothiazole ring, such as the C=N stretching vibration, and for the triphenylstannyl group, including Sn-C stretching and phenyl ring modes. researchgate.netesisresearch.org These calculated frequencies are often scaled by a factor to better match experimental results, accounting for anharmonicity and other method-inherent approximations. researchgate.net The potential energy distribution (PED) analysis can also be performed to assign the calculated frequencies to specific vibrational modes of the molecule. nih.govresearchgate.net

Table 4: Selected Theoretical Vibrational Frequencies for Benzothiazole (Illustrative) Note: This table shows representative vibrational modes for the parent benzothiazole ring to illustrate the type of data obtained. researchgate.net Specific calculations for this compound are not available.

Vibrational ModeDescriptionTheoretical Frequency (cm⁻¹)
C=N stretchStretching of the carbon-nitrogen double bond~1640
C-H bendBending of the carbon-hydrogen bonds on the aromatic rings~814 - 868
C=C stretchAromatic ring stretching vibrations~1460
C-S stretchStretching of the carbon-sulfur bondData not available
Sn-C stretchStretching of the tin-carbon bondData not available

Conformational Analysis and Energy Profiles

Conformational analysis is a critical aspect of theoretical chemistry that explores the different spatial arrangements of atoms in a molecule, known as conformers, and their corresponding energy levels. This analysis is crucial for understanding a molecule's flexibility, its most stable three-dimensional structure, and how its shape can influence its interactions with other molecules.

For various benzothiazole derivatives, conformational analyses have been performed by systematically rotating specific dihedral angles and calculating the potential energy at each step. This process generates a potential energy surface, from which the most stable conformers (energy minima) and the energy barriers between them (transition states) can be identified. For instance, studies on 2-arylbenzothiazoles have focused on the dihedral angle between the benzothiazole ring and the aryl substituent to determine the planarity and rotational barriers of the molecule.

In the case of this compound, a theoretical conformational analysis would likely involve the exploration of the rotational degrees of freedom around the tin-carbon and tin-sulfur bonds, as well as the orientation of the three phenyl groups attached to the tin atom. Such an analysis would provide crucial information on the steric hindrance and electronic effects that dictate the molecule's preferred shape. However, specific data from such studies, including energy profiles and the characterization of stable conformers for this compound, are not currently published.

Intermolecular Interactions and Packing Energy Simulations

The study of intermolecular interactions is fundamental to understanding the solid-state properties of a compound, including its crystal structure, polymorphism, and melting point. Computational methods allow for the detailed analysis of non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-π stacking, which dictate how molecules arrange themselves in a crystal lattice.

Packing energy simulations, often performed using force fields or quantum mechanical methods, can predict the most stable crystal packing arrangements and calculate the lattice energy. This provides a theoretical basis for understanding the observed crystal structure and can help in the interpretation of experimental crystallographic data.

A computational investigation into the intermolecular interactions of this compound would be expected to reveal significant contributions from the interactions between the phenyl rings (π-π stacking) and potential weak interactions involving the sulfur and nitrogen atoms of the benzothiazole moiety. However, without experimental crystal structure data or dedicated computational studies, a detailed description of the intermolecular interactions and packing energy for this specific compound remains speculative.

Applications in Advanced Chemical Synthesis and Materials Science

Utility as a Synthetic Reagent and Precursor in Organic Chemistry

The unique structural features of 2-(Triphenylstannyl)benzothiazole, specifically the presence of the reactive carbon-tin bond, position it as a valuable precursor and reagent in various organic transformations.

Role in Carbon-Carbon Bond Forming Reactions (e.g., Cross-Coupling Precursor)

Organostannanes, such as this compound, are well-established reagents in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. organic-chemistry.orgwikipedia.org This reaction is a powerful method for the formation of carbon-carbon bonds. In this context, this compound can serve as a nucleophilic partner, transferring the benzothiazole (B30560) moiety to an electrophilic organic halide or triflate.

The general mechanism of the Stille coupling involves a catalytic cycle with a palladium(0) complex. The key steps include oxidative addition of the organic electrophile to the palladium center, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst. The triphenyltin (B1233371) group on the benzothiazole is the transferable group in this process.

While specific yield data for the use of this compound in Stille reactions is not extensively documented in publicly available literature, the general utility of 2-stannylbenzothiazoles in such transformations is recognized. organic-chemistry.org These reactions provide a direct route to 2-arylbenzothiazoles, a class of compounds with significant biological and material applications. mdpi.comepa.govnih.gov

Table 1: Representative Stille Coupling Reaction

Reactant 1Reactant 2CatalystProduct
This compoundAryl Halide (Ar-X)Pd(0) complex2-Arylbenzothiazole

Functionalization of Complex Organic Molecules

The ability to introduce the benzothiazole scaffold onto other molecules via cross-coupling reactions makes this compound a useful tool for the functionalization of complex organic structures. The benzothiazole unit is a key pharmacophore found in a variety of biologically active compounds, exhibiting properties such as anticancer, antimicrobial, and anticonvulsant activities. mdpi.comepa.govnih.govnih.govnih.gov By employing this compound in Stille coupling reactions, chemists can strategically incorporate this valuable heterocyclic motif into larger, more complex molecules, potentially leading to the discovery of new therapeutic agents.

Catalytic Applications

While direct catalytic applications of this compound itself are not widely reported, its role as a precursor to catalytically active species and its involvement in transition metal-catalyzed reactions are of notable interest.

Precursor for Homogeneous Catalysts

Organotin compounds can serve as precursors for the in-situ generation of catalytically active species. msu.edunih.gov Although specific examples involving this compound are scarce, the principle involves the reaction of the organostannane with a transition metal salt to form a new complex that can act as a homogeneous catalyst. The benzothiazole moiety, with its nitrogen and sulfur heteroatoms, has the potential to act as a ligand, coordinating to the metal center and influencing the catalyst's activity and selectivity.

Role in Transition Metal Catalysis (e.g., N-alkylation reactions)

The benzothiazole nucleus can participate in various transition metal-catalyzed reactions. For instance, palladium-catalyzed reactions are commonly used for the functionalization of the benzothiazole ring. nih.govsemanticscholar.org While there is no direct evidence of this compound acting as a catalyst for N-alkylation reactions, the broader class of benzothiazole derivatives can undergo N-alkylation. The synthesis of N-alkylated benzothiazoles is an important transformation for modifying their biological and physical properties.

Contribution to Novel Materials Development

The incorporation of the benzothiazole unit into polymers and other materials can impart desirable photophysical and electronic properties. rsc.orgresearchgate.netnih.govresearchgate.net Organotin polymers themselves have been investigated for various applications, including as biocides and stabilizers. researchgate.net

The benzothiazole moiety is known to be a component of fluorescent dyes and can contribute to the development of materials for organic light-emitting diodes (OLEDs) and other electronic devices. nih.govresearchgate.net The triphenyltin group in this compound could potentially be leveraged in polymerization reactions to create novel organotin-containing polymers with the benzothiazole unit integrated into the polymer backbone or as a pendant group. Such materials could exhibit unique optical, electronic, or biological properties. For example, benzothiazole-disulfide based polymers have been developed for redox-responsive functionalizable coatings. rsc.org

Table 2: Potential Applications of Benzothiazole-Containing Materials

Material TypePotential Application
Benzothiazole-containing polymersOrganic electronics (OLEDs), sensors, biocidal coatings
Fluorescent dyes with benzothiazole coreBio-imaging, sensing

Optoelectronic Properties in Conjugated Systems

The benzothiazole moiety is a well-known component in the design of organic molecules with interesting photophysical properties. nih.govrsc.orgrsc.org Benzothiazole-containing compounds are often fluorescent and have been investigated for their applications in materials science, including as components of organic light-emitting diodes (OLEDs). nih.govrsc.orgresearchgate.net The fusion of a benzene (B151609) and a thiazole (B1198619) ring creates a planar, aromatic system that can readily participate in π-conjugated systems. nih.gov

The introduction of a triphenylstannyl group at the 2-position of the benzothiazole ring can significantly influence its electronic and photophysical properties. The tin atom can affect the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn dictates the absorption and emission characteristics of the molecule.

Future Research Directions and Outlook

Development of More Efficient and Sustainable Synthetic Methodologies

The industrial-scale production of organotin compounds, including derivatives like 2-(Triphenylstannyl)benzothiazole, has traditionally relied on methods such as the alkylation of tin tetrachloride with organo-magnesium (Grignard reagents) or organo-aluminum compounds. lupinepublishers.comresearchgate.net While effective, these methods can be expensive and generate significant solvent waste. lupinepublishers.com A key area for future research is the development of greener and more cost-effective synthetic routes.

Future efforts could focus on:

Catalytic Direct Reactions: Exploring the direct reaction of metallic tin or tin halides with appropriate benzothiazole (B30560) precursors. orientjchem.org This approach, while currently temperamental, could be made more viable through the development of novel catalysts, potentially utilizing earth-abundant metals. wikipedia.org

Solvent-Free and Aqueous Conditions: Investigating solid-state reactions or reactions in aqueous media to minimize the use of hazardous organic solvents. nih.govresearchgate.net Recent studies have shown the potential for water to catalyze the formation of benzothiazoles, a finding that could be extended to their organometallic derivatives. researchgate.net

Flow Chemistry: Implementing continuous flow reactors for the synthesis of this compound. This technology can offer improved control over reaction parameters, leading to higher yields, purity, and inherent safety.

Exploration of Undiscovered Reactivity Pathways and Transformations

The reactivity of this compound is largely dictated by the nature of the carbon-tin bond and the benzothiazole moiety. gelest.com While reactions involving the cleavage of the Sn-C bond are known, there is considerable scope for discovering new transformations. gelest.com

Future research could investigate:

Transmetalation Reactions: Utilizing this compound as a synthon in transmetalation reactions to generate other novel organometallic compounds containing the benzothiazole scaffold. gelest.com

Cross-Coupling Reactions: Exploring its participation in various cross-coupling reactions to create more complex molecular architectures. The benzothiazole unit itself can undergo lithiation at the 2-position, opening up avenues for further functionalization. ambeed.comacs.org

Reactions Under Unconventional Conditions: Studying the reactivity of the compound under microwave irradiation, sonication, or in ionic liquids to access novel reaction pathways that are not achievable under traditional thermal conditions. mdpi.com

Advancements in In Situ Spectroscopic Characterization Techniques

A deeper understanding of the formation and reactivity of this compound requires advanced analytical techniques that can monitor reactions in real-time. nih.govrsc.org In situ spectroscopy offers a powerful tool for elucidating reaction mechanisms, identifying transient intermediates, and optimizing reaction conditions.

Future advancements in this area could include:

In Situ NMR Spectroscopy: The application of in situ Nuclear Magnetic Resonance (NMR) spectroscopy, including both liquid-state and solid-state techniques, can provide detailed information on the time-evolution of the reaction and crystallization processes. nih.govrsc.org This can be particularly useful for studying the formation of organotin compounds and their derivatives. rsc.orgacs.org Multinuclear NMR, especially ¹¹⁹Sn NMR, is a powerful tool for studying the coordination environment of the tin atom. lupinepublishers.comrjpbcs.comlupinepublishers.com

Combined Spectroscopic Techniques: The integration of multiple in situ techniques, such as NMR with Raman or infrared spectroscopy, can provide a more comprehensive picture of the reacting system. This multi-modal approach can correlate changes in molecular structure with changes in bonding and functional groups.

Predictive Design of Novel Derivatives Through Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable tool for predicting the properties and reactivity of molecules. nih.govscirp.orgmdpi.com By modeling the electronic structure of this compound and its potential derivatives, researchers can rationally design new compounds with desired characteristics.

Future computational studies could focus on:

Structure-Property Relationships: Using DFT to establish clear relationships between the molecular structure of benzothiazole derivatives and their electronic and optical properties. mdpi.com This can guide the synthesis of new materials with tailored functionalities.

Reactivity Prediction: Employing computational models to predict the most likely sites for electrophilic and nucleophilic attack, thereby guiding the exploration of new reaction pathways. nih.govscirp.org Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the kinetic stability and reactivity of the compounds. mdpi.comresearchgate.net

Screening of Virtual Libraries: Creating and screening virtual libraries of this compound derivatives to identify candidates with promising properties for specific applications before undertaking their synthesis.

Integration into Emerging Technologies and Functional Materials (non-biological)

While many organotin compounds have found applications as stabilizers for polymers like PVC and as catalysts in polyurethane formation, the specific technological applications of this compound are less explored. wikipedia.orgafirm-group.comtuvsud.com The unique combination of the bulky, lipophilic triphenylstannyl group and the electronically active benzothiazole moiety suggests potential for use in a variety of non-biological functional materials.

Future research could explore its integration into:

Q & A

Basic: What are the most reliable synthetic methodologies for preparing 2-(Triphenylstannyl)benzothiazole?

Answer:
The synthesis of this compound can be inferred from analogous benzothiazole derivatives. Key approaches include:

  • Stille Cross-Coupling : While not explicitly detailed in the provided evidence, the presence of the triphenylstannyl group suggests its potential use as a reagent in Stille coupling, a palladium-catalyzed reaction between stannanes and aryl halides. This method is widely recognized for constructing carbon-carbon bonds in heterocyclic systems .
  • Suzuki-Miyaura Coupling : highlights Suzuki reactions using 2-(4-bromophenyl)benzothiazole and boronic acids, which could be adapted by substituting the bromine with a stannyl group. Optimizing catalysts (e.g., Pd(PPh₃)₄) and solvents (e.g., DMF/toluene mixtures) is critical for yield and purity .
  • Direct Stannylation : Reacting 2-lithiobenzothiazole with triphenyltin chloride under inert conditions may provide a pathway, though rigorous temperature control (-78°C to room temperature) is necessary to avoid side reactions .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:
A multi-technique approach is essential:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : provides reference spectra for similar benzothiazoles, where aromatic proton signals (δ 7.5–8.3 ppm) and carbon environments (e.g., C-Sn coupling in ¹¹⁹Sn NMR) confirm substitution patterns .
    • IR Spectroscopy : Stannyl C-Sn stretches (~500–600 cm⁻¹) and benzothiazole C=N stretches (~1600 cm⁻¹) validate functional groups .
  • Elemental Analysis : Combustion analysis (C, H, N, S) should align with theoretical values within ±0.4% deviation, as demonstrated in for analogous compounds .
  • Melting Point Consistency : Sharp melting points (e.g., 150–155°C) indicate purity, though thermal stability testing (TGA/DSC) is advised for hygroscopic samples .

Advanced: What factors influence the reaction efficiency of stannylated benzothiazoles in cross-coupling reactions?

Answer:
Critical variables include:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance Pd catalyst solubility but may increase side reactions. notes that solvent polarity adjustments can alter reaction rates by 30–50% .
  • Temperature : Elevated temperatures (80–100°C) accelerate coupling but risk decomposing the stannyl group. A balance is required, as shown in ’s DOE approach for optimizing corrosion inhibitors .
  • Catalyst System : Pd(PPh₃)₄ or Pd₂(dba)₃ with ligands (e.g., AsPh₃) improves selectivity. achieved >80% yields in Suzuki reactions using Pd(OAc)₂ .

Advanced: How can researchers elucidate the biological activity mechanisms of this compound derivatives?

Answer:
Methodological strategies include:

  • Molecular Docking : and describe docking studies to predict binding affinities to targets like HIV-1 reverse transcriptase or β-amyloid plaques. Software (AutoDock Vina) and PDB structures (e.g., 1RTD) are used .
  • In Vitro Assays : Antiproliferative activity (e.g., MTT assay on HeLa cells) and anti-HIV screening (Table 1 in ) provide IC₅₀ values. Dose-response curves and selectivity indices (SI >10) are critical .
  • SAR Studies : Modifying substituents (e.g., fluorophenyl vs. methoxyphenyl) and correlating with bioactivity ( ’s IC₅₀ trends) reveal pharmacophoric motifs .

Advanced: What computational tools are suitable for studying the electronic properties of this compound?

Answer:

  • DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis sets can model HOMO-LUMO gaps and electrostatic potential surfaces, as applied in for corrosion inhibitors .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate interactions with biological membranes (e.g., lipid bilayers) to assess permeability, leveraging force fields like GAFF .
  • QSAR Models : Partial least squares (PLS) regression on descriptors (logP, polar surface area) predicts bioavailability, aligning with ’s synthesis-property relationships .

Basic: What methods are recommended for assessing the purity of this compound during synthesis?

Answer:

  • TLC Monitoring : Use silica gel plates with toluene:ethyl acetate (4:1) to track reaction progress (Rf ~0.5), as in .
  • HPLC-PDA : C18 columns with acetonitrile/water gradients (70:30 to 95:5) resolve impurities. UV detection at 254 nm ensures >98% purity .
  • Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .

Advanced: How can structural modifications to this compound enhance its pharmacological profile?

Answer:

  • Electron-Withdrawing Groups : Substituents like -NO₂ ( ) or -CF₃ improve metabolic stability but may reduce solubility.
  • Heterocycle Fusion : shows 2-(4-aminophenyl)benzothiazole derivatives with enhanced antitumor activity via π-π stacking interactions .
  • Prodrug Design : Esterification (e.g., ethyl acetate moieties, ) increases bioavailability, while sulfonamide linkages () target specific enzymes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.